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Compound of Interest

Compound Name: 3-Hydroxy-2-methoxybenzoic acid

Cat. No.: B1340367

An In-Depth Technical Guide to 3-Hydroxy-2-methoxybenzoic Acid CAS Number: 2169-28-0

Audience: Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

3-Hydroxy-2-methoxybenzoic acid (CAS: 2169-28-0) is a phenolic acid, a class of organic
compounds widely found in the plant kingdom.[1] Structurally, it is a derivative of benzoic acid
with both a hydroxyl and a methoxy substituent on the aromatic ring. Its presence in natural
sources like Eucalyptus trees, apples, and cherries, coupled with its biological activities, makes
it a compound of interest for research in medicinal chemistry and drug development.[1]

Physicochemical and Computational Data

The fundamental properties of a compound are critical for its application in experimental
research, from dissolution and storage to computational modeling. The following data has been
compiled from various chemical data repositories.
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Property Value Source
3-hydroxy-2-methoxybenzoic
IUPAC Name ) PubChem|[2]
acid
2-methoxy-3-hydroxybenzoic
Synonyms ) ChemScene|3]
acid
CAS Number 2169-28-0 All Sources
Biosynth, ChemScene,
Molecular Formula CsHsOa4
PubChem[1][2][3]
_ Biosynth, ChemScene,
Molecular Weight 168.15 g/mol
PubChem[1][2][3]
Appearance Solid IndiaMART
Melting Point Not available
Boiling Point 346.1 °C Biosynth[1]
Biosynth, ChemScene,
SMILES COC1=C(C=CC=C10)C(=0)O

PubChem[1][2][3]

Topological Polar Surface Area
(TPSA)

66.8 A2 (Computed)

PubChem, ChemScene[2][3]

LogP 1.099 (Computed) ChemScene|3]
Hydrogen Bond Donors 2 (Computed) ChemScene|3]
Hydrogen Bond Acceptors 4 (Computed) PubChem|[2]

Synthesis Pathway

A plausible and common strategy for the synthesis of 3-Hydroxy-2-methoxybenzoic acid

involves the selective methylation of a dihydroxy precursor, such as 2,3-dihydroxybenzoic acid.

The workflow below illustrates this logical chemical transformation.
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Logical workflow for the synthesis of 3-Hydroxy-2-methoxybenzoic acid.

Spectroscopic Characterization

While specific, experimentally derived spectra for 3-Hydroxy-2-methoxybenzoic acid are not
readily available in public databases, characterization would rely on standard spectroscopic
techniques. The protocols for acquiring such data are detailed in Section 6.

e 1H NMR (Proton Nuclear Magnetic Resonance): This technique would be used to identify the
number and environment of hydrogen atoms. The expected spectrum would show distinct
signals for the methoxy protons (-OCH?s), the three aromatic protons (-CH), the phenolic
proton (-OH), and the carboxylic acid proton (-COOH).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would reveal the
electronic environment of each of the eight carbon atoms in the molecule, including the
carbonyl carbon of the carboxylic acid, the two oxygen-substituted aromatic carbons, the
three unsubstituted aromatic carbons, and the methoxy carbon.

e Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the
exact molecular weight (168.0423 g/mol for CsHsO4) and elemental formula. Fragmentation
patterns could provide further structural information.

Biological Activity and Research Applications

3-Hydroxy-2-methoxybenzoic acid has been identified as a biologically active natural
product. Its phenolic structure is often a predictor of antioxidant and cell-signaling modulation
capabilities.

» Anti-inflammatory Activity: The compound has been shown to inhibit the production of tumor
necrosis factor-alpha (TNF-a), a key pro-inflammatory cytokine.[1] This suggests potential
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applications in research targeting inflammatory pathways.

o Anticancer Potential: In-vitro studies have demonstrated that 3-Hydroxy-2-methoxybenzoic

acid can inhibit the growth of cancer cells.[1]

o Enzyme Inhibition: It is known to inhibit tyrosol oxygenase, indicating its potential as a

specific enzyme inhibitor.[1]

Experimental Workflow: Antioxidant Capacity Assay
Given its phenolic nature, a common initial experiment is to assess the antioxidant (radical-
scavenging) capacity of the compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a
standard method for this purpose.
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Workflow for determining antioxidant activity using the DPPH assay.

Experimental Protocols

The following sections provide detailed methodologies for the structural characterization of 3-

Hydroxy-2-methoxybenzoic acid.

Protocol for NMR Spectroscopy
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e Sample Preparation:
o Accurately weigh 5-10 mg of 3-Hydroxy-2-methoxybenzoic acid.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, Methanol-d4) in a clean, dry NMR tube. Ensure complete dissolution.

o DMSO-ds is often preferred for compounds with exchangeable protons (from -COOH and -
OH) as it allows for their observation.

e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Tune and shim the probe for the specific sample.

o Acquire a standard 1D proton spectrum. Typical parameters include:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons, especially the
carboxylic acid proton)

Number of Scans: 16-64, depending on sample concentration.
o Process the data with Fourier transformation, phase correction, and baseline correction.
o Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
e 13C NMR Acquisition:
o Using the same sample, acquire a 1D proton-decoupled carbon spectrum.
o Typical parameters include:

» Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
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» Relaxation Delay: 2 seconds.

= Number of Scans: 1024-4096, as 3C has a low natural abundance.

o Process the data and calibrate the spectrum to the solvent peak (e.g., DMSO-ds at 39.52
ppm).

Protocol for High-Resolution Mass Spectrometry
(HRMS)

e Sample Preparation:

o Prepare a stock solution of the compound in a high-purity solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.

o Create a dilute working solution by diluting the stock solution to a final concentration of 1-
10 pg/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic
acid).

e Instrumentation and lonization:

o Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap
instrument.

o Electrospray ionization (ESI) is a suitable technique for this molecule. It should be run in
both positive and negative ion modes to determine the best ionization efficiency.

» Negative mode is likely to be effective, detecting the deprotonated molecule [M-H]~.
» Positive mode may show the protonated molecule [M+H]* or adducts like [M+Na]*.
o Data Acquisition:
o Infuse the sample directly or via a liquid chromatography (LC) system.

o Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-
500).
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o Ensure the mass accuracy is calibrated to < 5 ppm using a known standard.
o Data Analysis:
o Identify the peak corresponding to the molecular ion.

o Use the instrument software to calculate the elemental composition based on the
measured accurate mass. Compare this to the theoretical formula CsHsOa to confirm the
compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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